Lipophilicity Differential: 5-Methyl Isomer vs. 1-Methyl Regioisomer
The computed partition coefficient (LogP) of 5-methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is 0.71, substantially higher than that of its 1-methyl regioisomer, for which ACD/LogP is reported as 0.36 . This represents a ~2.2-fold increase in predicted lipophilicity, a magnitude that can meaningfully shift membrane permeability and non-specific protein binding in cellular assays [1].
| Evidence Dimension | LogP (octanol-water partition coefficient, computed) |
|---|---|
| Target Compound Data | LogP = 0.71 (ChemSrc) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine (CAS 500731-37-3): ACD/LogP = 0.36 |
| Quantified Difference | ΔLogP = +0.35 (approximately 2.2-fold increase in lipophilicity) |
| Conditions | Computational prediction (fragmental method); no experimental shake-flask LogP available for either compound |
Why This Matters
The higher lipophilicity of the 5-methyl isomer may favor passive membrane permeation in cell-based assays, making it the preferred scaffold when intracellular target engagement is required over extracellular or in vitro biochemical screening contexts.
- [1] Kuujia. 1-Methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine product page. Notes on metabolic stability conferred by N1-methyl group and ADMET optimization strategies for the 1-methyl series. View Source
